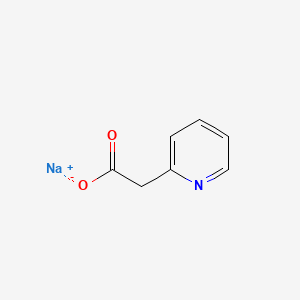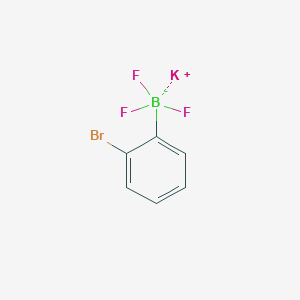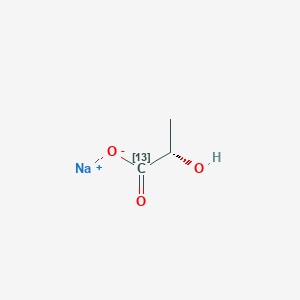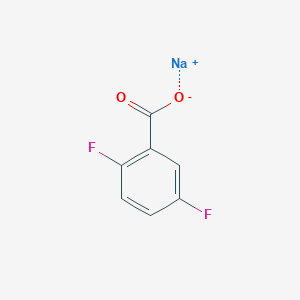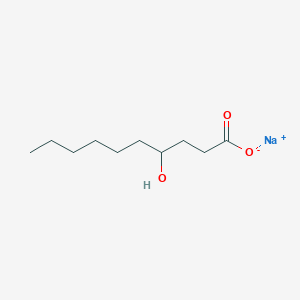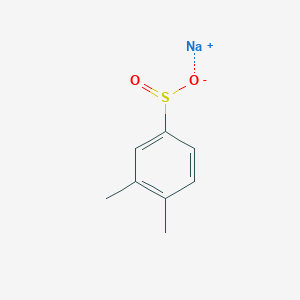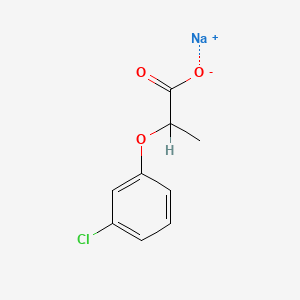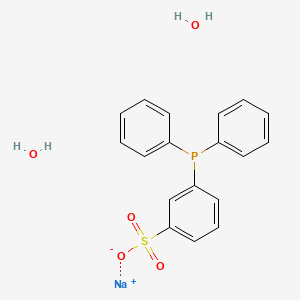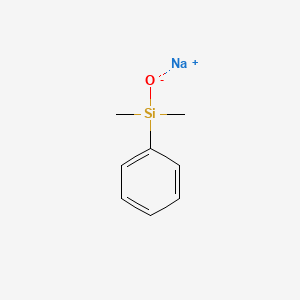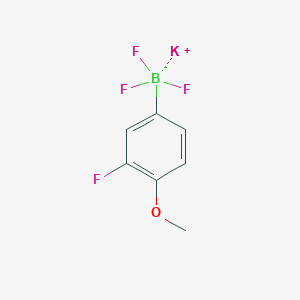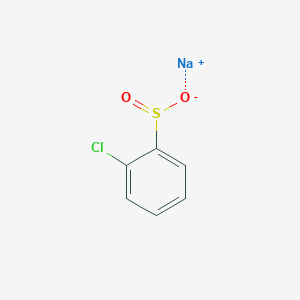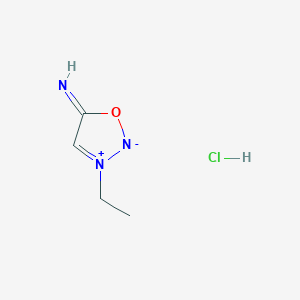
3-エチルシドノンイミン塩酸塩
概要
説明
3-Ethyl-sydnone imine hydrochloride is a mesoionic compound that belongs to the sydnone imine family. These compounds are characterized by their unique 1,2,3-oxadiazole core, which imparts a range of interesting chemical and biological properties.
科学的研究の応用
3-Ethyl-sydnone imine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
作用機序
Target of Action
The primary targets of 3-Ethyl-sydnone imine hydrochloride are plants, specifically cereal crops . The compound is a derivative of sydnone imine (SI), a mesoionic heterocycle possessing a 1,2,3-oxadiazole core . These SI derivatives have been found to exhibit plant growth regulator (PGR) properties .
Mode of Action
The mode of action of 3-Ethyl-sydnone imine hydrochloride involves interaction with its plant targets, resulting in changes in plant growth. The SI derivatives are used in a wide concentration range for pre-sowing treatment of seeds in germinating experiments . The growth-stimulating or -inhibitory effect, as well as its rate, can be considerably different for different plants and, in many cases, also for roots and shoots .
Biochemical Pathways
It is known that the compound affects the growth of the axial organs of germinants .
Result of Action
The result of the action of 3-Ethyl-sydnone imine hydrochloride is the modulation of plant growth. All compounds were found to affect the growth of the axial organs of germinants . The effect can be growth-stimulating or -inhibitory, and its rate can be considerably different for different plants .
Action Environment
The action environment of 3-Ethyl-sydnone imine hydrochloride includes the environmental conditions in which the plants grow. The compound is used to increase plant productivity and reduce the injury level caused by abiotic stressors . Therefore, environmental factors such as temperature, light, and soil conditions could influence the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
3-Ethyl-sydnone imine hydrochloride plays a significant role in biochemical reactions, particularly as a plant growth regulator. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with nitric oxide synthase, leading to the production of nitric oxide, a crucial signaling molecule in plants . This interaction enhances the plant’s stress tolerance and growth regulation capabilities. Additionally, 3-Ethyl-sydnone imine hydrochloride can modulate the activity of certain enzymes involved in oxidative stress responses, thereby protecting cells from damage .
Cellular Effects
The effects of 3-Ethyl-sydnone imine hydrochloride on various cell types and cellular processes are profound. In plant cells, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to enhance the expression of genes involved in stress tolerance and growth regulation . This compound also affects cellular metabolism by increasing the activity of enzymes involved in the detoxification of reactive oxygen species, thereby improving the overall health and function of the cells .
Molecular Mechanism
At the molecular level, 3-Ethyl-sydnone imine hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as nitric oxide synthase, leading to the production of nitric oxide . This binding interaction results in the activation of signaling pathways that regulate gene expression and enzyme activity. Additionally, 3-Ethyl-sydnone imine hydrochloride can inhibit or activate certain enzymes, further influencing cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Ethyl-sydnone imine hydrochloride change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that 3-Ethyl-sydnone imine hydrochloride can have lasting effects on cellular function, particularly in terms of stress tolerance and growth regulation . These effects are often dose-dependent and can vary based on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of 3-Ethyl-sydnone imine hydrochloride vary with different dosages in animal models. At low doses, it has been found to enhance growth and stress tolerance in plants . At higher doses, it can have toxic or adverse effects, such as inhibiting growth or causing cellular damage . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired effects without causing harm .
Metabolic Pathways
3-Ethyl-sydnone imine hydrochloride is involved in several metabolic pathways, particularly those related to stress responses and growth regulation. It interacts with enzymes such as nitric oxide synthase and superoxide dismutase, influencing the production of nitric oxide and the detoxification of reactive oxygen species . These interactions can affect metabolic flux and metabolite levels, ultimately impacting cellular health and function .
Transport and Distribution
Within cells and tissues, 3-Ethyl-sydnone imine hydrochloride is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation, ensuring that it reaches the target sites where it can exert its effects. The compound’s distribution is crucial for its activity, as it needs to be present in sufficient concentrations at the site of action .
Subcellular Localization
The subcellular localization of 3-Ethyl-sydnone imine hydrochloride is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound can interact with the appropriate biomolecules and exert its effects on cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-sydnone imine hydrochloride typically involves the reaction of sydnone imine with ethylating agents under controlled conditions. One common method involves the use of ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 3-Ethyl-sydnone imine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its hydrochloride salt form .
化学反応の分析
Types of Reactions
3-Ethyl-sydnone imine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ether.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like DMF or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .
類似化合物との比較
3-Ethyl-sydnone imine hydrochloride can be compared with other sydnone imine derivatives, such as:
- 3-Methyl-sydnone imine hydrochloride
- 3-Propyl-sydnone imine hydrochloride
- 3-Butyl-sydnone imine hydrochloride
These compounds share similar chemical structures but differ in their substituent groups, which can influence their chemical reactivity and biological activity. 3-Ethyl-sydnone imine hydrochloride is unique due to its specific ethyl group, which imparts distinct properties and applications compared to its analogs .
特性
IUPAC Name |
3-ethyl-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O.ClH/c1-2-7-3-4(5)8-6-7;/h3,5H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQOFJHIWWWMCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC(=N)O[N-]1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5596-04-3 | |
| Record name | NSC59979 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59979 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


